Cas no 3067-12-7 (Benzoapyrene-6,12-quinone)

Benzo[a]pyrene-6,12-quinone is a polycyclic aromatic quinone derived from the oxidation of benzo[a]pyrene, a well-studied polycyclic aromatic hydrocarbon (PAH). This compound is of significant interest in organic synthesis and environmental chemistry due to its role as a reactive intermediate in the metabolic activation of benzo[a]pyrene. Its quinoidal structure imparts redox-active properties, making it useful in studies of oxidative stress and DNA adduct formation. The compound is also employed as a reference standard in analytical chemistry for the detection and quantification of PAH metabolites. Its well-defined chemical properties and stability under controlled conditions facilitate reproducible research applications in toxicology and carcinogenesis studies.
Benzoapyrene-6,12-quinone structure
Benzoapyrene-6,12-quinone structure
Product name:Benzoapyrene-6,12-quinone
CAS No:3067-12-7
MF:C20H10O2
MW:282.29220533371
CID:308934
PubChem ID:18299

Benzoapyrene-6,12-quinone Chemical and Physical Properties

Names and Identifiers

    • Benzo[a]pyrene-6,12-dione
    • Benzo[a]pyrene-6,12-quinone
    • Benzo(a)pyrene 6,12-quinone
    • UNII-QWW9F0H8TO
    • Benzo(a)pyrene-6,12-dione, radical ion(1-)
    • Benzo[pqr]tetraphene-6,12-dione
    • benzo[b]pyrene-6,12-quinone
    • BRN 1883987
    • 6,12-Dihydrobenzo[a]pyrene-6,12-dione; NSC 625589;
    • benzo[b]pyrene-6,12-dione
    • Benzo(a)pyrene-6,12-quinone
    • NCI60_007965
    • BP-6,12-Quinone
    • 6,12-Benzopyrene quinone
    • 4-07-00-02682 (Beilstein Handbook Reference)
    • DTXSID20952916
    • starbld0005599
    • 6,12-Benzo(a)pyrenedione
    • SCHEMBL8780165
    • 3067-12-7
    • CHEMBL1977197
    • Benzo(a)pyrene 6,12-dione
    • NSC-625589
    • QWW9F0H8TO
    • BENZO(A)PYRENE-6,12-DIONE
    • NSC625589
    • Benzo[def]chrysene-6,12-dione
    • 64133-80-8
    • Benzoapyrene-6,12-quinone
    • Inchi: InChI=1S/C20H10O2/c21-17-10-16-12-5-1-2-6-13(12)20(22)15-9-8-11-4-3-7-14(17)18(11)19(15)16/h1-10H
    • InChI Key: HSJQJGAVYCLWJA-UHFFFAOYSA-N
    • SMILES: C1C2=C3C4=C(C(=O)C5C=CC=CC=5C4=CC2=O)C=CC3=CC=1

Computed Properties

  • Exact Mass: 282.06808
  • Monoisotopic Mass: 282.06808
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 0
  • Complexity: 560
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 34.1

Experimental Properties

  • Density: 1.1639 (rough estimate)
  • Melting Point: 321°C
  • Boiling Point: 384.91°C (rough estimate)
  • Refractive Index: 1.6440 (estimate)
  • PSA: 34.14000
  • LogP: 3.84700

Benzoapyrene-6,12-quinone Security Information

  • Storage Condition:Ventilation and low temperature drying

Benzoapyrene-6,12-quinone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B205870-10mg
Benzo[a]pyrene-6,12-quinone
3067-12-7
10mg
$ 1568.00 2023-04-19
A2B Chem LLC
AF41156-1mg
6,12-Benzo(a)pyrenedione
3067-12-7
1mg
$316.00 2024-04-20
A2B Chem LLC
AF41156-10mg
6,12-Benzo(a)pyrenedione
3067-12-7
10mg
$1646.00 2024-04-20
TRC
B205870-1mg
Benzo[a]pyrene-6,12-quinone
3067-12-7
1mg
$ 205.00 2023-04-19

Benzoapyrene-6,12-quinone Related Literature

Additional information on Benzoapyrene-6,12-quinone

Benzoapyrene-6,12-quinone (CAS No. 3067-12-7): A Comprehensive Overview

Benzoapyrene-6,12-quinone (CAS No. 3067-12-7) is a complex organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology. This compound is a derivative of benzoapyrene, a polycyclic aromatic hydrocarbon (PAH) known for its structural complexity and potential biological activities. The quinone form of benzoapyrene, specifically Benzoapyrene-6,12-quinone, has been the subject of extensive research due to its unique chemical properties and potential applications in various scientific domains.

The chemical structure of Benzoapyrene-6,12-quinone is characterized by a fused ring system with multiple benzene rings and a quinone moiety. This structure confers the compound with high stability and reactivity, making it an interesting subject for both fundamental and applied research. The quinone functional group is particularly noteworthy as it can participate in redox reactions, which are crucial in many biological processes.

In recent years, studies have focused on the biological activities of Benzoapyrene-6,12-quinone. One of the key areas of interest is its potential as an antioxidant. Quinones are known to have antioxidant properties due to their ability to donate electrons and neutralize free radicals. Research has shown that Benzoapyrene-6,12-quinone can effectively scavenge reactive oxygen species (ROS), which are implicated in various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Beyond its antioxidant properties, Benzoapyrene-6,12-quinone has also been investigated for its cytotoxic effects. Several studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting cellular redox balance and activating pro-apoptotic signaling pathways. This makes it a promising candidate for the development of novel anticancer agents. However, further research is needed to understand the mechanisms underlying its cytotoxicity and to optimize its therapeutic potential.

The environmental impact of Benzoapyrene-6,12-quinone is another area of concern. Polycyclic aromatic hydrocarbons (PAHs) are known environmental pollutants that can accumulate in soil and water bodies. The quinone form of benzoapyrene may have different environmental fate and transport properties compared to its parent compound. Studies have shown that Benzoapyrene-6,12-quinone can be biodegraded by certain microorganisms, which suggests potential strategies for environmental remediation.

In the context of drug discovery and development, Benzoapyrene-6,12-quinone has shown promise as a lead compound for the design of new therapeutic agents. Its unique chemical structure and biological activities make it an attractive starting point for medicinal chemistry efforts aimed at optimizing its pharmacological properties. Researchers are exploring various structural modifications to enhance its solubility, bioavailability, and selectivity towards specific biological targets.

The synthesis of Benzoapyrene-6,12-quinone is a challenging task due to its complex structure. However, advances in synthetic chemistry have led to the development of efficient routes for its preparation. One common approach involves the oxidation of benzoapyrene using strong oxidizing agents such as potassium permanganate or ceric ammonium nitrate. These methods have been optimized to achieve high yields and purity levels, making it feasible to produce sufficient quantities for research purposes.

The analytical characterization of Benzoapyrene-6,12-quinone is essential for ensuring its purity and identity. Techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to analyze this compound. These methods provide detailed information about its chemical structure and help in monitoring its stability under different conditions.

In conclusion, Benzoapyrene-6,12-quinone (CAS No. 3067-12-7) is a multifaceted compound with significant potential in various scientific fields. Its unique chemical structure and biological activities make it an important subject for ongoing research. As our understanding of this compound continues to evolve, it is likely to play a crucial role in advancing our knowledge in areas such as medicinal chemistry, environmental science, and biotechnology.

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